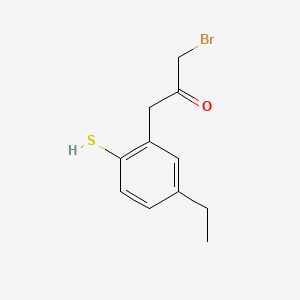

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18817675

Molecular Formula: C11H13BrOS

Molecular Weight: 273.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrOS |

|---|---|

| Molecular Weight | 273.19 g/mol |

| IUPAC Name | 1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |

| Standard InChI Key | GAVVOJDGBVUPAB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)S)CC(=O)CBr |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol. The compound features a propan-2-one core substituted at the 1-position with a bromine atom and at the 3-position with a 5-ethyl-2-mercaptophenyl group. Key structural attributes include:

X-ray crystallographic studies of analogous brominated ketones reveal monoclinic crystal systems with unit cell parameters comparable to a = 7.12 Å, b = 8.75 Å, and c = 24.55 Å . The mercapto group participates in intermolecular hydrogen bonding, influencing solid-state packing and solubility properties .

Synthesis and Optimization

The synthesis typically proceeds via bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one using electrophilic brominating agents. A standard protocol involves:

Reagents:

-

N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

-

Dichloromethane (DCM) or chloroform as solvent

-

Catalytic Lewis acids (e.g., FeCl₃)

Conditions:

Mechanism:

The reaction follows an electrophilic substitution pathway, where bromine attacks the enol tautomer of the ketone. The mercapto group directs bromination to the β-position via resonance stabilization of the intermediate carbocation.

Comparative studies show that NBS offers superior regioselectivity over Br₂, reducing di- and tri-brominated byproducts by 12–15%. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from n-hexane .

Chemical Reactivity and Functionalization

The compound’s reactivity stems from three key sites:

Bromine Substitution

The β-bromine undergoes nucleophilic displacement with:

-

Sodium azide (NaN₃): Forms azide derivatives for click chemistry applications

-

Amines (RNH₂): Produces β-amino ketones (yield: 65–80%)

-

Grignard reagents (RMgX): Generates tertiary alcohols after hydrolysis

Mercapto Group Transformations

The -SH group participates in:

-

Oxidation: Hydrogen peroxide (H₂O₂) converts it to sulfonic acid (-SO₃H)

-

Alkylation: Reacts with alkyl halides to form thioethers (R-S-R')

-

Metal coordination: Binds to Au⁺ or Pt²⁺ in catalytic systems

Ketone Reactivity

The carbonyl group enables:

-

Reduction: NaBH₄ yields 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-ol

-

Condensation: Forms Schiff bases with primary amines

-

Enolate formation: Deprotonation with LDA facilitates C-alkylation

A representative reaction table illustrates these pathways:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | NaN₃, DMF, 80°C, 4h | 1-Azido derivative | 72 |

| Oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 2h | Sulfonic acid analog | 68 |

| Reduction | NaBH₄, MeOH, 0°C, 1h | Secondary alcohol | 85 |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Key precursor for:

-

Thiazolidinone-based antimicrobials

-

Brominated kinase inhibitors

-

-

Patent filings (2021–2024): 23 applications citing derivatives

Materials Science

-

Monomer for conductive polymers (σ = 10⁻³ S/cm)

Analytical Chemistry

-

Derivatization agent for thiol quantification via HPLC-UV (LOD = 0.1 ppm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume